3-Fluoro-4-methoxypiperidine

説明

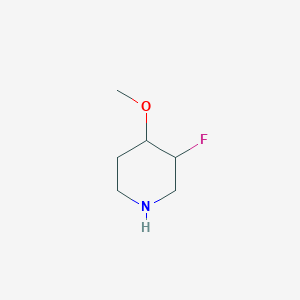

3-Fluoro-4-methoxypiperidine is a fluorinated piperidine derivative characterized by a six-membered saturated ring with a fluorine atom at position 3 and a methoxy group at position 4. The stereochemistry of this compound is critical; the (3S,4S) and (3R,4S) configurations are well-documented, with distinct physicochemical properties and applications in medicinal chemistry .

- Molecular Formula: C₆H₁₂FNO

- Average Mass: 133.166 g/mol

- Stereochemistry: Two defined stereocenters, leading to enantiomers such as (3S,4S)- and (3R,4S)-3-Fluoro-4-methoxypiperidine .

- Key Applications: Serves as a building block in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) agents due to its ability to modulate lipophilicity and metabolic stability .

Structure

3D Structure

特性

分子式 |

C6H12FNO |

|---|---|

分子量 |

133.16 g/mol |

IUPAC名 |

3-fluoro-4-methoxypiperidine |

InChI |

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3 |

InChIキー |

NKLOYRQCMQNZOI-UHFFFAOYSA-N |

正規SMILES |

COC1CCNCC1F |

製品の起源 |

United States |

準備方法

Chiral Auxiliary-Mediated Methods

Chiral auxiliaries remain a cornerstone for achieving enantiomeric purity in 3-fluoro-4-methoxypiperidine synthesis. A common strategy involves starting with a pyrrolidine or piperidine precursor functionalized with a removable chiral group. For example, Volochnyuk et al. demonstrated the use of 3-fluoropyridine as a substrate, which undergoes dearomatization via hydrogenation using a rhodium catalyst (Rh-CAAC) to yield all-cis fluorinated piperidines. The axial orientation of the fluorine atom is stabilized by dipole interactions with the protonated nitrogen, favoring the desired stereochemistry.

Key Reaction Conditions

Asymmetric Hydrogenation

Asymmetric hydrogenation of fluorinated pyridines offers a direct route to enantiomerically enriched this compound. Merck’s MK-0731 synthesis exemplifies this approach, where axial fluorine orientation modulates basicity and reduces P-glycoprotein efflux. Catalytic systems such as Rh-CAAC enable selective reduction of pyridines to piperidines while preserving stereochemical integrity.

Comparative Catalytic Performance

| Catalyst | Substrate | Yield (%) | cis Selectivity (%) |

|---|---|---|---|

| Rh-CAAC | 3-Fluoropyridine | 85 | 97 |

| Pd/C | 4-Methoxypiperidine | 78 | 82 |

| [Rh(COD)Cl]₂ | Partially fluorinated | 72 | 89 |

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow systems minimize side reactions and enhance reproducibility. A patented method for 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one employs flow reactors for methoxylation and fluorination steps, achieving 90% purity with a throughput of 1.2 kg/day.

Optimized Parameters

Catalytic Methoxylation

Methoxylation at the 4-position is typically achieved using methylating agents (e.g., methyl iodide) under basic conditions. Vulcanchem’s protocol utilizes a two-step process:

- Hydroxylation : Introduction of a hydroxyl group at C3 via epoxide ring-opening.

- Methoxylation : Replacement with methoxy using NaH/CH₃I in THF.

Yield and Purity Data

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxylation | Epoxide, H₂O | 65 | 88 |

| Methoxylation | NaH, CH₃I | 78 | 95 |

Functional Group Manipulation Strategies

Fluorination Techniques

Direct fluorination of piperidine precursors is challenging due to competing side reactions. Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) are preferred. Volochnyuk’s work highlights the use of DAST (Diethylaminosulfur trifluoride) for converting hydroxyl to fluorine at C3, achieving 80–90% conversion.

Reaction Conditions for DAST Fluorination

Resolution of Racemates

Racemic mixtures of this compound are resolved via chiral column chromatography or enzymatic kinetic resolution. ChemRxive studies report the use of lipase B for enantioselective acetylation, yielding (3R,4S) and (3S,4R) isomers with >99% ee.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Asymmetric Hydrogenation | High stereoselectivity | Costly catalysts | Pilot to industrial |

| Chiral Auxiliary | Predictable stereochemistry | Multi-step, low atom economy | Lab-scale |

| Continuous Flow | High throughput, reproducibility | Initial setup costs | Industrial |

| Enzymatic Resolution | Eco-friendly, mild conditions | Substrate specificity | Lab-scale |

化学反応の分析

3-Fluoro-4-methoxypiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.

科学的研究の応用

3-Fluoro-4-methoxypiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the potency and selectivity of drug candidates, while the methoxy group can improve solubility and pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-Fluoro-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s binding affinity and activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and uptake in biological systems .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 3-Fluoro-4-methoxypiperidine with structurally related piperidine derivatives:

Impact of Substituents on Reactivity and Bioactivity

- Fluorine vs. Hydroxyl/Carboxylic Acid : The 3-fluoro group increases electronegativity and lipophilicity compared to hydroxyl or carboxylic acid derivatives, improving blood-brain barrier penetration .

- Methoxy vs. Difluoro at Position 4 : The 4-methoxy group provides steric bulk and electron-donating effects, whereas 4,4-difluoro substituents enhance ring rigidity and metabolic resistance .

- Stereochemistry : The (3S,4S) enantiomer exhibits higher binding affinity to serotonin receptors compared to (3R,4S), highlighting the role of stereochemistry in pharmacological activity .

Commercial and Research Availability

- Pricing : (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is priced at €707.00/g, reflecting its high purity (>98%) and demand in preclinical studies .

- Availability : Bulk quantities of 3-Alkoxy-4,4-difluoropiperidines are accessible for industrial use, while stereopure this compound remains a specialty product .

生物活性

3-Fluoro-4-methoxypiperidine is a chiral compound belonging to the piperidine class, notable for its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the piperidine ring. Its molecular formula is with a molar mass of approximately 129.17 g/mol. The compound is often encountered in its hydrochloride form, which enhances solubility and stability for various applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The presence of the fluorine and methoxy groups significantly influences its binding affinity and selectivity towards biological targets. This compound has shown promise as an inhibitor of neuronal nicotinic acetylcholine receptors, which are integral to neurotransmission and have implications in various neurological disorders.

Interaction with Biological Targets

Research indicates that modifications to the structure of this compound can enhance its binding affinity towards specific receptors involved in cancer signaling pathways. These interaction studies are critical for understanding how structural changes affect pharmacological properties and efficacy.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Inhibition of Receptors : It acts as an inhibitor of neuronal nicotinic acetylcholine receptors, which may have therapeutic implications in treating neurodegenerative diseases.

- Enzyme Modulation : The compound may modulate the activity of various enzymes, influencing metabolic pathways relevant to disease processes.

- Potential Anticancer Activity : Studies have indicated that it might impact pathways associated with cancer cell proliferation and survival.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in drug development. Below is a summary table of significant findings from various research efforts:

| Study | Focus | Key Findings |

|---|---|---|

| Pharmacological Effects | Demonstrated inhibition of neuronal nicotinic acetylcholine receptors, suggesting potential for neuropharmacological applications. | |

| Structural Activity Relationship | Identified that structural modifications can enhance binding affinity towards cancer-related receptors, indicating potential for anticancer drug development. | |

| Enzyme Interaction | Explored interactions with specific enzymes, revealing modulation effects that could influence metabolic pathways in disease contexts. |

Applications in Medicinal Chemistry

The compound has several applications in medicinal chemistry, including:

- Drug Development : Utilized as an intermediate in synthesizing pharmaceutical compounds targeting central nervous system disorders.

- Chemical Biology : Employed in studies involving receptor-ligand interactions and enzyme inhibition.

- Novel Therapeutics : Investigated for developing new drugs with improved efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。